2-(4-chlorophenoxy)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O4S/c1-17-2-10-23(11-3-17)32(29,30)27-13-12-18-4-7-21(14-19(18)15-27)26-24(28)16-31-22-8-5-20(25)6-9-22/h2-11,14H,12-13,15-16H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTZLRKEJDAIIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a tosyl group , a chlorophenoxy moiety , and a tetrahydroisoquinoline backbone, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the tosyl group have shown effectiveness against various bacterial strains. A study demonstrated that related compounds displayed minimum inhibitory concentrations (MICs) in the range of 4–32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer activity. In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis through the activation of caspase pathways. The IC50 values were reported to be approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells, indicating potent cytotoxic effects .
Neuroprotective Effects
Additionally, compounds with tetrahydroisoquinoline structures have been investigated for neuroprotective effects. A study highlighted that similar derivatives could inhibit neuroinflammation and promote neuronal survival in models of neurodegeneration. The mechanism is thought to involve the modulation of oxidative stress pathways .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The tosyl group may enhance binding affinity to target enzymes involved in cell proliferation.
- Interference with Cell Signaling Pathways : The chlorophenoxy moiety could disrupt signaling pathways critical for cancer cell survival.
- Antioxidant Activity : The tetrahydroisoquinoline structure may confer antioxidant properties, reducing oxidative stress in cells.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrahydroisoquinoline Moieties
Compounds sharing the tetrahydroisoquinoline scaffold but differing in substituents include:
(a) N-(2-Acetyl-1,2,3,4-Tetrahydroisoquinolin-7-yl)-2-(4-Fluorophenyl)Acetamide (CAS: 955681-21-7)
- Key Features : Substituted with an acetyl group at position 2 and a 4-fluorophenylacetamide chain.
- Molecular Weight : 326.4 g/mol vs. the target compound’s estimated molecular weight (~466 g/mol).
- The fluorine atom’s electronegativity could modulate binding interactions compared to chlorine .
(b) 2-(3-Methoxyphenoxy)-N-(2-(Thiophene-2-Carbonyl)-1,2,3,4-Tetrahydroisoquinolin-7-yl)Acetamide (CAS: 955764-04-2)
- Key Features: Contains a thiophene carbonyl group at position 2 and a 3-methoxyphenoxy chain.
- Molecular Weight : 422.5 g/mol.
Table 1: Structural Comparison of Tetrahydroisoquinoline Derivatives
| Compound Name | Position 2 Substituent | Position 7 Substituent | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | Tosyl (C₇H₇SO₂) | 4-Chlorophenoxyacetamide | ~466 |
| N-(2-Acetyl-...-7-yl)-2-(4-Fluorophenyl)Acetamide | Acetyl (COCH₃) | 4-Fluorophenylacetamide | 326.4 |
| 2-(3-Methoxyphenoxy)-...-Carbonyl)Acetamide | Thiophene-2-carbonyl | 3-Methoxyphenoxyacetamide | 422.5 |
Chlorophenoxy-Containing Acetamides
The 4-chlorophenoxy group is a common motif in agrochemicals and pharmaceuticals. Notable analogs include:
(a) 2-(4-Chloro-3,5-Dimethylphenoxy)-N-(4-Methylpyridin-2-yl)Acetamide (Compound 602)
- Key Features: A pyridinyl acetamide with a 4-chloro-3,5-dimethylphenoxy chain.
- Research Findings : Demonstrated auxin-like activity in plants, suggesting receptor-binding capabilities influenced by chlorinated aromatic systems .
(b) 2-(4-Chloro-2-Methylphenoxy)-N-(4-H-1,2,4-Triazol-3-yl)Acetamide (WH7)
Sulfonamide vs. Non-Sulfonamide Derivatives
The tosyl group in the target compound distinguishes it from analogs with alternative sulfonamide or carbonyl substituents:
(a) 2-Chloro-N-(4-Fluorophenyl)Acetamide
- Key Features : A simple acetamide with chloro and fluorophenyl groups.
- Research Findings: Serves as a precursor for derivatives like quinolin-8-yloxy acetamides, highlighting the role of halogenated aromatics in stability and reactivity .
(b) N-(2-(Substituted)-4-Oxothiazolidin-3-yl)-2-(4-Methyl-2-Oxo-2H-Chromen-7-yloxy)Acetamides
Key Research Findings and Implications
Chlorophenoxy Group: Enhances lipophilicity and receptor-binding affinity in auxin-like compounds, as seen in WH7 and Compound 602 .
Tosyl Group : May improve metabolic stability due to sulfonamide resistance to enzymatic hydrolysis, though it could reduce solubility .
Q & A
Q. What methodologies validate target engagement in complex biological systems?
- Methodological Answer : Use cellular thermal shift assays (CETSA) to confirm target binding in lysates. Combine with CRISPR/Cas9 knockdown of the putative target to assess activity loss. Cross-validate with in situ hybridization or siRNA silencing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
